molecular formula C10H9NS B8431374 1-(2-Thienyl)cyclopent-3-ene-1-carbonitrile

1-(2-Thienyl)cyclopent-3-ene-1-carbonitrile

Cat. No. B8431374
M. Wt: 175.25 g/mol
InChI Key: ZLVRVIHUCBXASK-UHFFFAOYSA-N
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Patent
US07776897B2

Procedure details

1-(2-Thienyl)cyclopent-3-en-1-carbonitrile and potassium hydroxide were reacted in ethylene glycol under heating to obtain 1-(2-thienyl)cyclopent-3-en-1-carboxylic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1([C:11]#N)[CH2:10][CH:9]=[CH:8][CH2:7]1.[OH-:13].[K+].C(O)C[OH:17]>>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1([C:11]([OH:17])=[O:13])[CH2:10][CH:9]=[CH:8][CH2:7]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)C1(CC=CC1)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under heating

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)C1(CC=CC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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